
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MBSA is a sulfonamide derivative that belongs to the class of benzothiazole compounds. It has been extensively studied for its unique properties, and researchers have found several ways to synthesize it.
作用机制
The mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not well understood. However, studies have suggested that 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide may inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide may also inhibit the activity of other enzymes in the body, leading to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to have several biochemical and physiological effects. In animal models, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to reduce inflammation and inhibit the growth of cancer cells. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase.
实验室实验的优点和局限性
One of the advantages of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its unique properties, which make it an excellent probe for studying protein-ligand interactions. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is that its mechanism of action is not well understood. This makes it challenging to interpret the results of experiments involving 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide.
未来方向
There are several future directions for the study of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One direction is to investigate its potential as an anti-tumor agent. Further studies are needed to determine the mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in inhibiting the growth of cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in reducing inflammation. In addition, future studies could investigate the use of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide as a fluorescent probe for studying protein-ligand interactions. Finally, future studies could investigate the potential use of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide as a marker for the presence of wastewater in surface water.
Conclusion:
In conclusion, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized through various methods, and it has been extensively studied for its unique properties. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its potential as an anti-tumor and anti-inflammatory agent, as well as a probe for studying protein-ligand interactions. Future studies could investigate its potential use in these areas, as well as its potential as a marker for the presence of wastewater in surface water.
合成方法
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of triethylamine. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can also be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of pyridine.
科学研究应用
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its anti-tumor activity. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been studied for its anti-inflammatory properties. It has been found to reduce inflammation in animal models of rheumatoid arthritis. In biochemistry, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used as a probe to study the binding of sulfonamide derivatives to carbonic anhydrase. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions. In environmental science, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used as a marker for the presence of wastewater in surface water.
属性
产品名称 |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
|---|---|
分子式 |
C15H14N2O2S2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-6-8-12(9-7-10)21(18,19)17-15-16-14-11(2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
LEDHIHBPHFWOJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)



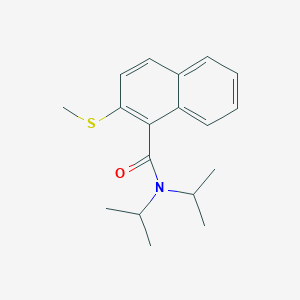
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

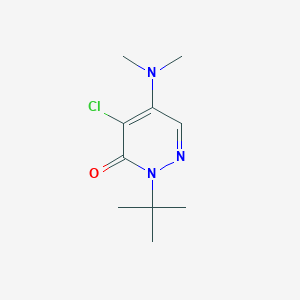
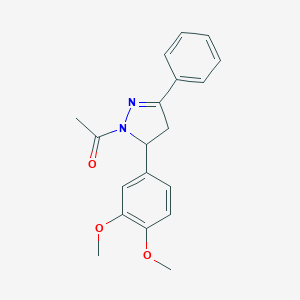
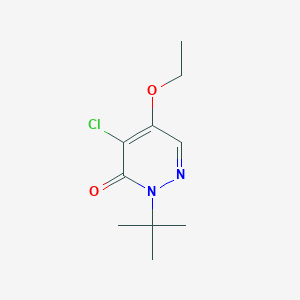
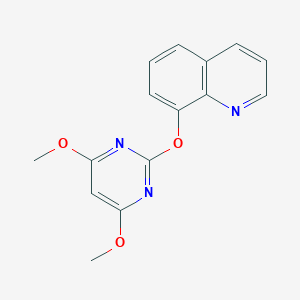

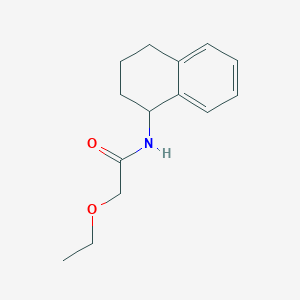
![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)